

# An In-depth Technical Guide to 1,4-Diisopropoxybenzene (CAS 7495-78-5)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,4-Diisopropoxybenzene

Cat. No.: B1346915

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1,4-Diisopropoxybenzene**, also known as hydroquinone di-isopropyl ether, is an aromatic organic compound with the chemical formula  $C_{12}H_{18}O_2$ . It belongs to the class of dialkoxybenzenes, characterized by a central benzene ring substituted with two isopropoxy groups at the para position. This structure imparts a combination of aromaticity and lipophilicity, making it a valuable intermediate and building block in various fields of organic synthesis. While its direct application in active pharmaceutical ingredients (APIs) is not extensively documented in publicly available literature, its structural motif is of significant interest in medicinal chemistry for the synthesis of novel compounds and analogs of biologically active molecules. This guide provides a comprehensive overview of its properties, synthesis, spectral characteristics, and potential applications for professionals in research and drug development.

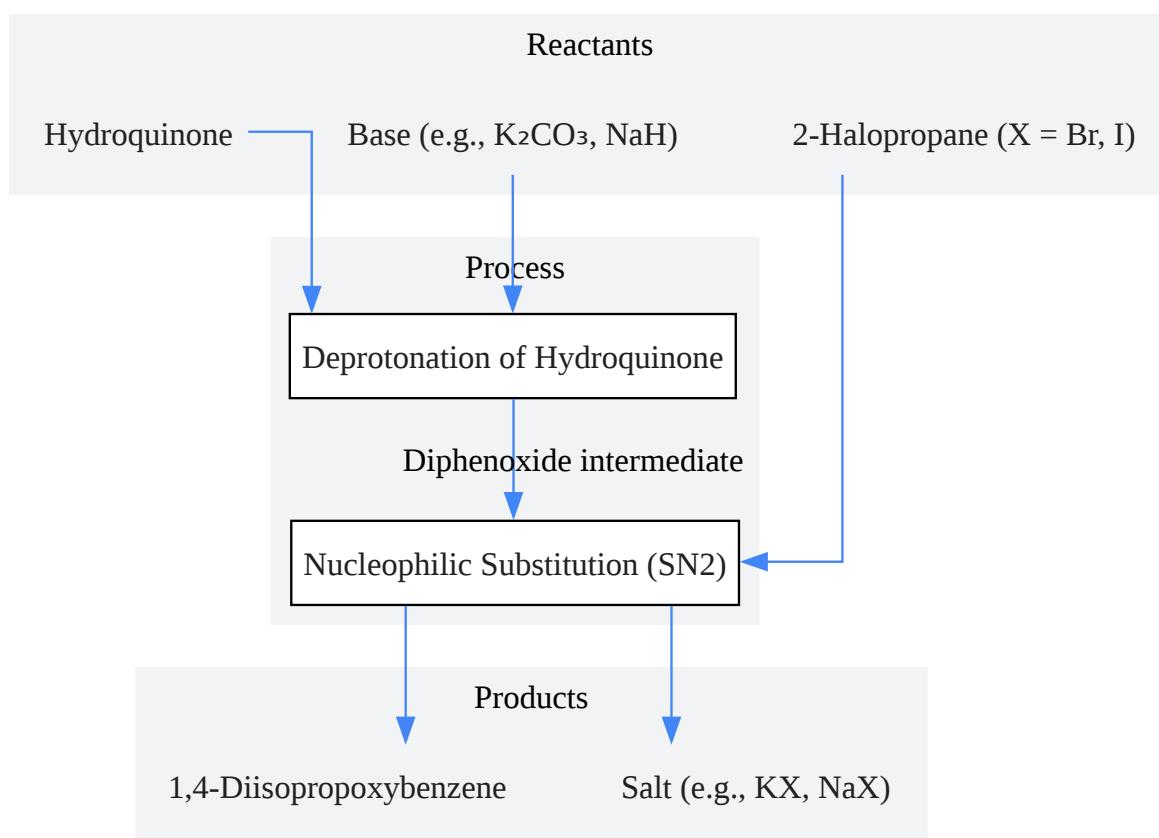
## Physicochemical and Spectroscopic Data

The physical and chemical properties of **1,4-diisopropoxybenzene** are summarized below. This data is essential for its handling, reaction setup, and purification.

| Property                 | Value                                                  |
|--------------------------|--------------------------------------------------------|
| CAS Number               | 7495-78-5                                              |
| Molecular Formula        | C <sub>12</sub> H <sub>18</sub> O <sub>2</sub>         |
| Molecular Weight         | 194.27 g/mol                                           |
| Appearance               | Colorless liquid                                       |
| Boiling Point            | 264.8 °C at 760 mmHg                                   |
| Density                  | 0.951 g/cm <sup>3</sup>                                |
| Refractive Index         | 1.48                                                   |
| Flash Point              | 93 °C                                                  |
| LogP                     | 3.26                                                   |
| PSA (Polar Surface Area) | 18.46 Å <sup>2</sup>                                   |
| IUPAC Name               | 1,4-di(propan-2-yloxy)benzene                          |
| Synonyms                 | p-Diisopropoxybenzene, Hydroquinone di-isopropyl ether |

## Spectroscopic Profile

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the four aromatic protons (Ar-H) due to the symmetry of the molecule. A septet will be observed for the two methine protons (-CH-) of the isopropyl groups, coupled to the six protons of the adjacent methyl groups. A doublet will be present for the twelve equivalent methyl protons (-CH<sub>3</sub>) of the isopropyl groups.
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the aromatic carbons, with two signals for the substituted and unsubstituted carbons of the benzene ring. Additionally, signals corresponding to the methine carbon and the methyl carbons of the isopropyl groups will be present.
- IR (Infrared) Spectroscopy: The IR spectrum will show characteristic C-O-C stretching vibrations for the ether linkages, typically in the region of 1250-1000 cm<sup>-1</sup>. Aromatic C-H and


C=C stretching bands will also be prominent.

- Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak ( $M^+$ ) corresponding to the molecular weight of the compound ( $m/z = 194.27$ ). Fragmentation patterns may include the loss of isopropyl groups.

## Synthesis of 1,4-Diisopropoxybenzene

The most common and efficient method for the synthesis of **1,4-diisopropoxybenzene** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, hydroquinone is deprotonated to form a diphenoxide, which then reacts with an isopropyl halide.

## Reaction Pathway



[Click to download full resolution via product page](#)

Synthesis of **1,4-diisopropoxybenzene** via Williamson ether synthesis.

## Detailed Experimental Protocol

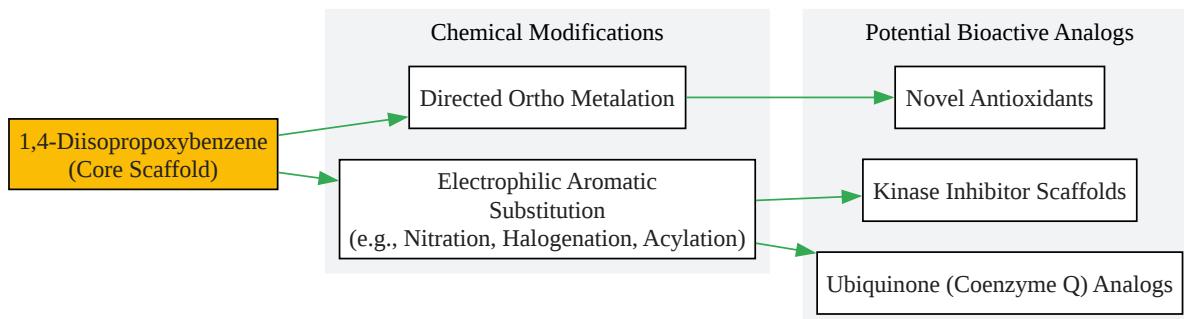
This protocol provides a representative procedure for the laboratory-scale synthesis of **1,4-diisopropoxybenzene**.

### Materials:

- Hydroquinone (1.0 equivalent)
- 2-Bromopropane or 2-Iodopropane (2.2 - 2.5 equivalents)
- Anhydrous Potassium Carbonate ( $K_2CO_3$ ) or Sodium Hydride (NaH) (2.5 - 3.0 equivalents)
- Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
- Diethyl ether or Ethyl acetate for extraction
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )

### Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware


### Procedure:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (1.0 eq.) and the anhydrous polar aprotic solvent (e.g., DMF).
- Base Addition: While stirring, add anhydrous potassium carbonate (2.5 eq.) to the mixture. If using sodium hydride, extreme caution is necessary due to its reactivity with moisture, and it should be added portion-wise under an inert atmosphere (e.g., nitrogen or argon).
- Alkylation: Add 2-bromopropane (2.2 eq.) to the reaction mixture.
- Reaction: Heat the mixture to a temperature of 80-100 °C and allow it to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
- Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a larger volume of cold water and transfer it to a separatory funnel.
- Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.
- Washing: Combine the organic layers and wash them sequentially with water and then with brine to remove any remaining DMF and inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
- Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **1,4-diisopropoxybenzene**.

## Applications in Drug Development and Medicinal Chemistry

While **1,4-diisopropoxybenzene** may not be a widely cited direct precursor to a specific commercial API, its structural framework, the 1,4-dialkoxybenzene core, is a common feature in many biologically active molecules. Its value for drug development professionals lies in its utility as a versatile building block for creating libraries of novel compounds for screening and lead optimization.

The two isopropoxy groups provide increased lipophilicity compared to smaller alkoxy groups like methoxy, which can be advantageous for modulating the pharmacokinetic properties of a drug candidate, such as membrane permeability and metabolic stability.



[Click to download full resolution via product page](#)

### 1,4-Diisopropoxybenzene as a versatile building block in medicinal chemistry.

#### Potential Synthetic Applications:

- **Synthesis of Ubiquinone (Coenzyme Q) Analogs:** The 1,4-dialkoxybenzene core is the central structural element of ubiquinones, which are vital components of the electron transport chain. **1,4-Diisopropoxybenzene** can serve as a starting material for the synthesis of novel ubiquinone analogs with modified side chains to study their effects on mitochondrial function or as potential therapeutics for mitochondrial diseases.
- **Development of Novel Antioxidants:** The hydroquinone moiety is well-known for its antioxidant properties. By masking the hydroxyl groups as isopropyl ethers, the molecule's stability and pharmacokinetic profile can be altered. These ethers could act as prodrugs that are metabolized in vivo to release the active hydroquinone, or the dialkoxy structure itself may exhibit antioxidant activity.
- **Scaffolds for Kinase Inhibitors:** Many kinase inhibitors feature a substituted aromatic core. The benzene ring of **1,4-diisopropoxybenzene** can be further functionalized through

electrophilic aromatic substitution or directed ortho-metallation to introduce other pharmacophoric groups, leading to the generation of new kinase inhibitor candidates.

## Safety and Handling

**1,4-Diisopropoxybenzene** should be handled with appropriate safety precautions in a laboratory setting.

- General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
- Fire Safety: It is a combustible liquid. Keep away from heat, sparks, open flames, and other ignition sources.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
- Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

## Conclusion

**1,4-Diisopropoxybenzene** (CAS 7495-78-5) is a valuable and versatile chemical intermediate. Its synthesis is readily achievable through the robust Williamson ether synthesis. While its direct role in the manufacturing of current blockbuster drugs is not prominent, its structural characteristics make it an important building block for researchers and scientists in drug discovery and medicinal chemistry. The ability to serve as a lipophilic core scaffold for the synthesis of novel bioactive compounds, such as analogs of natural products and kinase inhibitors, underscores its potential in the development of future therapeutics. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in research and development.

- To cite this document: BenchChem. [An In-depth Technical Guide to 1,4-Diisopropoxybenzene (CAS 7495-78-5)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346915#1-4-diisopropoxybenzene-cas-number-7495-78-5>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)